molecular formula C19H22N2O4 B5758077 N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide

N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide

Cat. No.: B5758077
M. Wt: 342.4 g/mol
InChI Key: WRHDOXOCAWOWCL-UHFFFAOYSA-N
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Description

N’-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an isopropylphenoxy group, an acetyl group, and a methoxybenzohydrazide moiety. Its chemical formula is C18H22N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-isopropylphenol with chloroacetic acid to form 2-isopropylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-isopropylphenoxyacetyl hydrazide. Finally, the hydrazide is coupled with 2-methoxybenzoyl chloride under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of N’-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts like lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its isopropylphenoxy group enhances its hydrophobicity, while the methoxybenzohydrazide moiety contributes to its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

2-methoxy-N'-[2-(2-propan-2-ylphenoxy)acetyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(2)14-8-4-7-11-17(14)25-12-18(22)20-21-19(23)15-9-5-6-10-16(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHDOXOCAWOWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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